molecular formula C17H16N2O3 B12871864 Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 865887-12-3

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B12871864
CAS No.: 865887-12-3
M. Wt: 296.32 g/mol
InChI Key: DQFLWHXQVSWZPA-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound has a benzyloxy group attached to the sixth position of the indazole ring and an ethyl ester group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and appropriate bases.

    Esterification: The carboxylic acid group at the third position can be esterified using ethanol and acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

    Ethyl 6-(methoxy)-1H-indazole-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 6-(phenoxy)-1H-indazole-3-carboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, recognized for its diverse biological activities. This article reviews its pharmacological properties, including anticancer potential, antimicrobial effects, and other relevant biological activities.

Structural Characteristics

The compound has the molecular formula C15H14N2O3C_{15}H_{14}N_{2}O_{3} and a molecular weight of approximately 296.32 g/mol. Its structure features an indazole core with a benzyloxy group at the 6-position and an ethyl ester at the 3-position, which are crucial for its biological activity. The indazole framework is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indazole moieties can inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, treatment of K562 leukemia cells with this compound resulted in increased apoptosis rates, which were confirmed by Annexin V-FITC/PI assays .
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle in the G0/G1 phase, disrupting normal cellular processes and leading to cancer cell death .
  • Protein Expression Modulation : It affects the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax. Specifically, it decreases Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), thereby promoting apoptosis .

Case Study: K562 Cell Line

In a controlled study, K562 cells treated with varying concentrations of this compound demonstrated significant dose-dependent increases in apoptosis rates:

Concentration (µM)Total Apoptosis Rate (%)
109.64
1216.59
1437.72

This data suggests a strong correlation between concentration and apoptotic response .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties . Similar compounds within the indazole class have been reported to possess antibacterial and antifungal activities.

Antibacterial Effects

Research indicates that derivatives of indazole can effectively inhibit bacterial growth. For example, certain synthesized indazole derivatives showed significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 25 µg/mL against various bacterial strains .

Antifungal Effects

Additionally, some studies have reported that indazole derivatives exhibit antifungal activity against Candida albicans. The effectiveness of these compounds was evaluated using standard methods, revealing promising results in inhibiting fungal growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that can affect yield and purity. A common method reported yields approximately 36.4% efficiency under specific conditions involving hydrogen chloride and refluxing. Understanding the structure-activity relationship is crucial for optimizing its biological activity:

Compound StructureBiological Activity
This compoundAnticancer, Antimicrobial
Similar Indazole DerivativesVaries; often anticancer or antimicrobial

This table illustrates how modifications to the indazole structure can influence its pharmacological properties.

Properties

IUPAC Name

ethyl 6-phenylmethoxy-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-9-8-13(10-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFLWHXQVSWZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699958
Record name Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-12-3
Record name Ethyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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